molecular formula C13H12ClN3O2 B15216401 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate

Cat. No.: B15216401
M. Wt: 277.70 g/mol
InChI Key: OSSNUSBCKSGESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with amino, chloro, and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring. Subsequent functionalization steps introduce the amino and phenethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The phenethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate is unique due to the presence of the phenethyl group, which can significantly influence its biological activity and physicochemical properties. This structural feature distinguishes it from other pyrimidine derivatives and may confer specific advantages in terms of binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-(4-amino-2-chlorophenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12ClN3O2/c14-12-5-11(15)2-1-9(12)3-4-19-13(18)10-6-16-8-17-7-10/h1-2,5-8H,3-4,15H2

InChI Key

OSSNUSBCKSGESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.